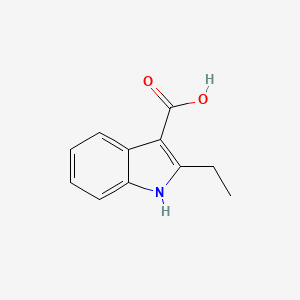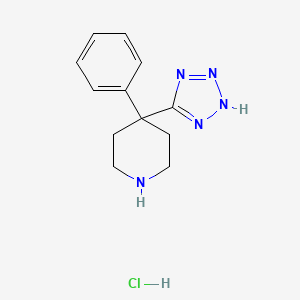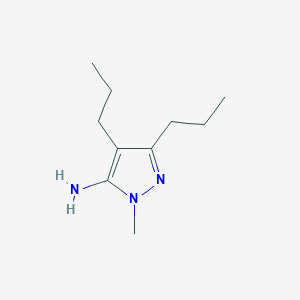
methyl 3-(5-bromo-1H-indazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. The presence of a bromine atom in the indazole ring enhances its reactivity and potential for various chemical transformations .
Métodos De Preparación
The synthesis of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-indazole, which can be obtained through the bromination of indazole.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Chemical Biology: It serves as a probe for studying the interactions of indazole derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the indazole ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound can also participate in hydrogen bonding and hydrophobic interactions with its targets, further stabilizing the binding .
Comparación Con Compuestos Similares
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate can be compared with other similar compounds such as:
Methyl 3-(1H-indazol-1-yl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indazole: The absence of the ester group limits its applications in esterification reactions.
Methyl 3-(5-chloro-1H-indazol-1-yl)propanoate: The presence of a chlorine atom instead of bromine alters its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
methyl 3-(5-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-3-2-9(12)6-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
LHAIAOUSSBXCGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C2=C(C=C(C=C2)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)











